molecular formula C20H16O4S B290721 [4-(4-Hydroxyphenyl)sulfanylphenyl] 4-methoxybenzoate

[4-(4-Hydroxyphenyl)sulfanylphenyl] 4-methoxybenzoate

Cat. No.: B290721
M. Wt: 352.4 g/mol
InChI Key: KLCLUABHRHCZAX-UHFFFAOYSA-N
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Description

[4-(4-Hydroxyphenyl)sulfanylphenyl] 4-methoxybenzoate is an organic compound that features a sulfanyl group linking two phenyl rings, one of which is substituted with a hydroxy group and the other with a methoxybenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Hydroxyphenyl)sulfanylphenyl] 4-methoxybenzoate typically involves the reaction of 4-hydroxythiophenol with 4-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Hydroxyphenyl)sulfanylphenyl] 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the methoxybenzoate moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, dry ether as solvent.

    Substitution: Alkyl halides or acyl chlorides, base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Ethers or esters.

Scientific Research Applications

[4-(4-Hydroxyphenyl)sulfanylphenyl] 4-methoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and polymers.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the hydroxy and sulfanyl groups, which can interact with biological molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of [4-(4-Hydroxyphenyl)sulfanylphenyl] 4-methoxybenzoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the sulfanyl group can undergo redox reactions, potentially leading to the generation of reactive oxygen species. These interactions can affect cellular processes and pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-furoate: Similar structure but with a furoate group instead of a methoxybenzoate group.

    Bis(4-hydroxyphenyl) sulfone: Contains two hydroxyphenyl groups linked by a sulfone group.

    4-Hydroxyphenylacetic acid: Contains a hydroxyphenyl group linked to an acetic acid moiety.

Uniqueness

[4-(4-Hydroxyphenyl)sulfanylphenyl] 4-methoxybenzoate is unique due to the presence of both a hydroxy group and a methoxybenzoate group, which can participate in a variety of chemical reactions. This makes it a versatile compound for use in different scientific and industrial applications.

Properties

Molecular Formula

C20H16O4S

Molecular Weight

352.4 g/mol

IUPAC Name

[4-(4-hydroxyphenyl)sulfanylphenyl] 4-methoxybenzoate

InChI

InChI=1S/C20H16O4S/c1-23-16-6-2-14(3-7-16)20(22)24-17-8-12-19(13-9-17)25-18-10-4-15(21)5-11-18/h2-13,21H,1H3

InChI Key

KLCLUABHRHCZAX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)O

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)O

Origin of Product

United States

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